![molecular formula C16H20N6O B13878516 N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is a synthetic organic compound that features a benzamide core substituted with a triazine and piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the triazine ring.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the triazine-piperidine intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzamide and triazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated heterocyclic systems.
Substitution: Various substituted benzamide and triazine derivatives.
科学研究应用
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine and piperidine moieties are known to facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzamide core may contribute to the overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is unique due to its specific combination of a triazine ring with a piperidine moiety and a benzamide core. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds, making it a valuable candidate for further research and development.
属性
分子式 |
C16H20N6O |
|---|---|
分子量 |
312.37 g/mol |
IUPAC 名称 |
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H20N6O/c1-17-14(23)12-6-5-7-13(10-12)20-15-18-11-19-16(21-15)22-8-3-2-4-9-22/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,23)(H,18,19,20,21) |
InChI 键 |
FMTMTNPGICZWLE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



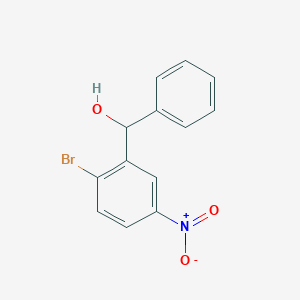

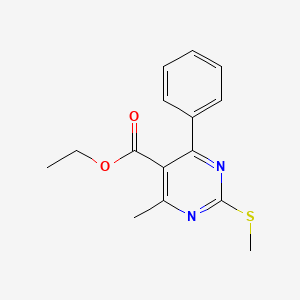
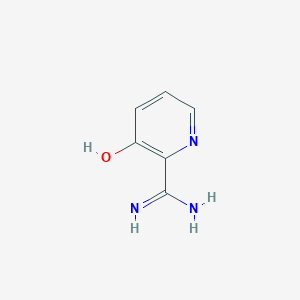




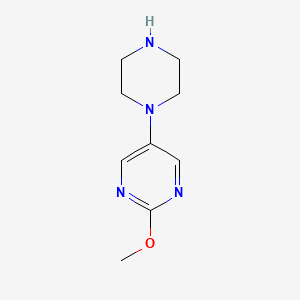
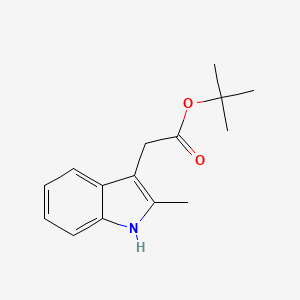
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
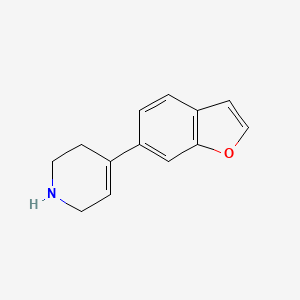
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
